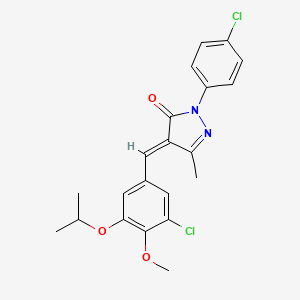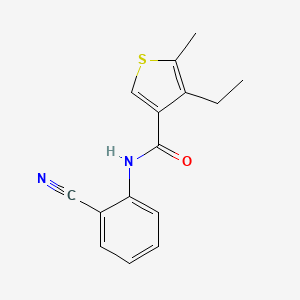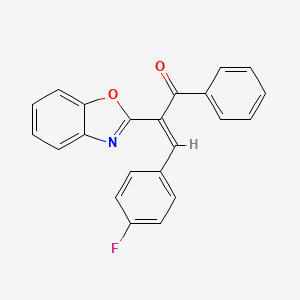
2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine, also known as MPMP, is a synthetic compound that belongs to the class of morpholine derivatives. MPMP has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine is not fully understood. However, studies have suggested that 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has also been found to exhibit anticonvulsant and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in the laboratory. 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has also been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, the limitations of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine for lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine. One potential direction is to explore the use of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine in combination with other anticancer drugs to enhance its antitumor activity. Another direction is to investigate the potential of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine as a treatment for other diseases, such as epilepsy and chronic pain. Further studies are also needed to fully understand the mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine can be synthesized by the reaction of 6-methoxy-2-naphthaldehyde with pyrrolidine-1-carboxylic acid, followed by the reaction of the resulting product with morpholine and acetic anhydride. The synthesis of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine is a complex process that requires expertise in synthetic chemistry.
Applications De Recherche Scientifique
2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has also been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties.
Propriétés
IUPAC Name |
1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-7-6-16-12-18(5-4-17(16)13-19)20-14-23(10-11-26-20)21(24)15-22-8-2-3-9-22/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWGGQCBOAYYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)

![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297419.png)
![1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)

![methyl 2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5297437.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)
![N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5297444.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5297459.png)
![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)
